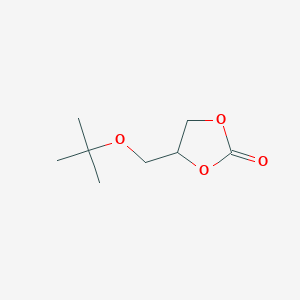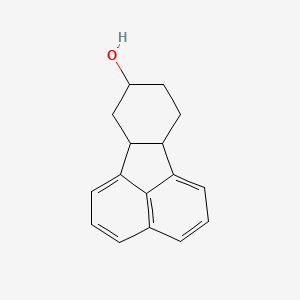
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol is a chemical compound with the molecular formula C16H16O. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by its hexahydrofluoranthene core structure, which is partially hydrogenated, and an alcohol functional group at the 8th position. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol typically involves the hydrogenation of fluoranthene derivatives under specific conditions. One common method includes the catalytic hydrogenation of fluoranthene in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings, resulting in the hexahydrofluoranthene structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the required pressure and temperature conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further hydrogenated to reduce any remaining unsaturated bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-one or corresponding carboxylic acids.
Reduction: Formation of fully saturated hexahydrofluoranthene derivatives.
Substitution: Formation of halogenated hexahydrofluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]fluorene: Another polycyclic aromatic hydrocarbon with a similar core structure but lacking the hydroxyl group.
7,8,9,10-Tetrahydrobenzo[a]pyrene: A partially hydrogenated derivative of benzo[a]pyrene with similar chemical properties.
Δ8-Tetrahydrocannabinol: A cannabinoid with a similar polycyclic structure but different functional groups and biological activity.
Uniqueness
6b,7,8,9,10,10a-Hexahydrofluoranthen-8-ol is unique due to its specific hydrogenation pattern and the presence of the hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79870-16-9 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
6b,7,8,9,10,10a-hexahydrofluoranthen-8-ol |
InChI |
InChI=1S/C16H16O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-6,11-12,15,17H,7-9H2 |
InChI-Schlüssel |
RUCAPFZDTLWXCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O)C3=CC=CC4=C3C2=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


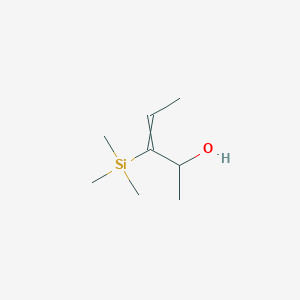
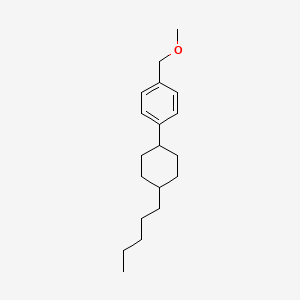
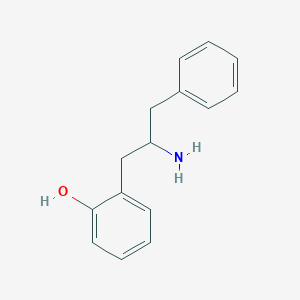

![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
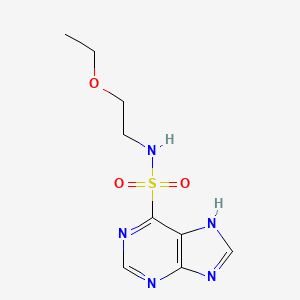
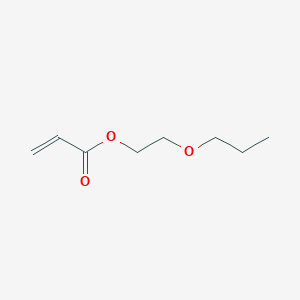
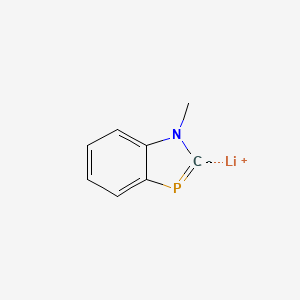
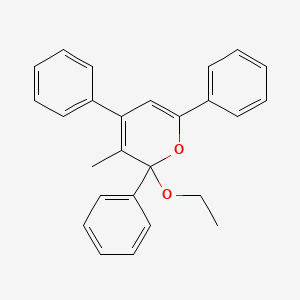

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

